molecular formula C31H30O5 B032376 [(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate CAS No. 41639-73-0

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate

Cat. No. B032376
CAS RN: 41639-73-0
M. Wt: 482.6 g/mol
InChI Key: ONMMRZIJKPIGTG-UAFSWDGMSA-N
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Description

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C31H30O5 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Neolignans and Sesquiterpene Derivatives

Research into compounds structurally related to the queried chemical has led to the isolation and synthesis of various neolignans and sesquiterpene derivatives from plants like Caryodaphnopsis baviensis and Ferula ferulioides. These compounds exhibit unique structural features and have been the subject of studies aimed at understanding their biosynthetic pathways and potential pharmacological applications (Anh et al., 1997); (Kojima et al., 1999).

Synthesis of Cyclopentane and Tetrahydrofuran Derivatives

In synthetic chemistry, the compound's structural motifs have guided the synthesis of cyclopentane and tetrahydrofuran derivatives. These efforts are aimed at developing new synthetic routes and methodologies for constructing complex, functionalized molecules with potential utility in drug development and materials science (Gimazetdinov et al., 2016); (Ghosh & Takayama, 2008).

Pharmacological Studies

Some derivatives structurally related to the queried compound have been explored for their pharmacological properties. These studies encompass the synthesis and evaluation of novel compounds for antibacterial, antiurease, and antioxidant activities. The research highlights the potential of these chemical frameworks in contributing to the development of new therapeutic agents (Sokmen et al., 2014).

Advanced Organic Synthesis Techniques

The compound and its related structures have also been the focus of studies developing advanced organic synthesis techniques. These include the creation of new cyclization reactions, exploring the chemistry of iminofurans, and the stereoselective synthesis of complex molecules. Such research is critical for advancing the field of synthetic organic chemistry, providing new tools and methodologies for the construction of molecules with intricate architectures (Nasiri et al., 2009); (Shipilovskikh & Rubtsov, 2014).

properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,17-18,25-29,32H,11,16,19-20H2/b18-17+/t25-,26+,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMRZIJKPIGTG-UAFSWDGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(CCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/[C@H](CCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41639-73-0
Record name (1S,5R,6R,7R)-6-[(3S)-3-hydroxy-5-phenyl-1-pentenyl]-7-[(4-phenylbenzoyl)oxy]-2-oxabicyclo[3.3.0]octane-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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